4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid
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Overview
Description
4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid is a fluorinated benzofuran derivative. This compound is notable for its unique structure, which includes four fluorine atoms and a carboxylic acid group attached to a benzofuran ring. The presence of fluorine atoms can significantly alter the chemical and physical properties of the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the fluorination of a precursor benzofuran compound, followed by the introduction of the carboxylic acid group. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of catalysts and advanced purification techniques would also be employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carboxylic acids to alcohols.
Substitution: The fluorine atoms can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals, due to their enhanced stability and bioavailability.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, that benefit from the properties imparted by fluorine atoms.
Mechanism of Action
The mechanism by which 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, making the compound a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-benzofuran-3-carboxylic acid: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
4,5,6,7-Tetrafluoro-1-benzofuran-3-carboxylic acid: Similar structure but without the methyl group, affecting its overall stability and reactivity.
2-Methyl-4,5,6,7-tetrafluorobenzofuran:
Uniqueness
The unique combination of fluorine atoms and a carboxylic acid group in 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid imparts distinct chemical properties, such as increased stability, enhanced reactivity, and potential for specific interactions in biological systems. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F4O3/c1-2-3(10(15)16)4-5(11)6(12)7(13)8(14)9(4)17-2/h1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQIMPCKDMEBLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C(=C(C(=C2F)F)F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407055 |
Source
|
Record name | 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3265-72-3 |
Source
|
Record name | 4,5,6,7-Tetrafluoro-2-methyl-3-benzofurancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3265-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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